molecular formula C21H14Cl2N4 B13137377 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline CAS No. 20354-36-3

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline

Cat. No.: B13137377
CAS No.: 20354-36-3
M. Wt: 393.3 g/mol
InChI Key: GRECGOUOYVFQBH-UHFFFAOYSA-N
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Description

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline is a compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring, substituted with chlorine atoms and diphenylaniline, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline typically involves the reaction of cyanuric chloride with diphenylaniline. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent like dioxane or dichloroethane. The reaction conditions usually involve refluxing the mixture to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reactant concentrations to maintain product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted triazine derivatives, depending on the nucleophile used. These derivatives can have different functional groups, enhancing their applicability in various fields .

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

20354-36-3

Molecular Formula

C21H14Cl2N4

Molecular Weight

393.3 g/mol

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diphenylaniline

InChI

InChI=1S/C21H14Cl2N4/c22-20-24-19(25-21(23)26-20)15-11-13-18(14-12-15)27(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H

InChI Key

GRECGOUOYVFQBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC(=NC(=N4)Cl)Cl

Origin of Product

United States

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